molecular formula C8H8F2N2 B15258346 4-(Difluoromethyl)benzene-1-carboximidamide

4-(Difluoromethyl)benzene-1-carboximidamide

Cat. No.: B15258346
M. Wt: 170.16 g/mol
InChI Key: MTZJNDUFULAOFI-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzene-1-carboximidamide (CAS 1554430-22-6) is an organic compound with the molecular formula C8H8F2N2 and a molecular weight of 170.16 . It is a benzene carboximidamide derivative featuring a difluoromethyl substituent. This class of compounds is of significant interest in medicinal and pharmaceutical chemistry research, particularly as a synthetic building block or key intermediate in the development of active molecules . While specific biological data for this compound is not widely published, structurally related benzimidamide compounds have been explored in various research contexts, including as potential intermediates for therapeutics . For instance, heteroaryldihydropyrimidine (HAP) derivatives, which can share similar aromatic amidine pharmacophores, have been investigated as capsid assembly modulators for the treatment of chronic hepatitis B (HBV) . This suggests that this compound could serve as a valuable scaffold for probing structure-activity relationships in drug discovery programs. The compound is intended for research purposes and is not for diagnostic or therapeutic use. Researchers can utilize this chemical to explore new chemical spaces, develop novel synthetic routes, or as a precursor for generating compound libraries for biological screening.

Properties

Molecular Formula

C8H8F2N2

Molecular Weight

170.16 g/mol

IUPAC Name

4-(difluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H8F2N2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H3,11,12)

InChI Key

MTZJNDUFULAOFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(=N)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(Difluoromethyl)benzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboximidamide group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The difluoromethyl group (-CF₂H) balances moderate electron-withdrawing effects without the extreme deactivation seen in -Cl or -SCF₃, preserving reactivity for hydrogen bonding .
  • Metabolic Stability : Fluorinated groups (e.g., -CF₂H, -OCF₂H) block cytochrome P450 oxidation sites, reducing metabolic degradation compared to -CH₃ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Difluoromethyl)benzene-1-carboximidamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-(difluoromethyl)benzaldehyde and hydroxylamine derivatives, followed by catalytic hydrogenation or acid-mediated cyclization. Optimizing pH (e.g., using acetic acid as a catalyst) and temperature (60–80°C) improves yield . Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol 9:1). Monitor reaction progress using TLC (Rf ≈ 0.4–0.5) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use ¹⁹F NMR to confirm the presence of the difluoromethyl group (δ ≈ -110 to -120 ppm, split due to coupling with adjacent protons). ¹H NMR should show aromatic protons (δ 7.4–8.0 ppm) and the carboximidamide NH₂ signal (δ 5.5–6.0 ppm, broad). IR spectroscopy can validate the C=N stretch (~1640 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 197.0695 (C₈H₈F₂N₂) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light, humidity)?

  • Methodological Answer : Stability studies indicate that the compound degrades under prolonged UV exposure (>48 hours), forming 4-(difluoromethyl)benzoic acid as a major byproduct. Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the carboximidamide group. Use Karl Fischer titration to monitor moisture content (<0.1% w/w recommended) .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of this compound analogs in enzyme inhibition assays?

  • Methodological Answer : Replace the difluoromethyl group with trifluoromethyl (CF₃) or chloromethyl (CH₂Cl) to study electronic effects. For example, trifluoromethyl analogs show enhanced binding to cytochrome P450 enzymes (IC₅₀ reduced by ~30%), attributed to stronger electron-withdrawing effects. Use molecular docking (e.g., AutoDock Vina) to compare binding poses with wild-type enzymes .

Q. How does the difluoromethyl group influence the compound’s electronic properties and interaction with biological targets?

  • Methodological Answer : The CF₂H group introduces moderate electronegativity and lipophilicity (logP ≈ 1.8), enhancing membrane permeability. Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a dipole moment of ~3.2 D, favoring interactions with polar enzyme pockets. Compare with non-fluorinated analogs using surface plasmon resonance (SPR) to quantify binding affinity changes .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay conditions:

  • Use identical cell lines (e.g., HEK293 for kinase assays) and passage numbers.
  • Validate purity (>98% via HPLC) and solubility (DMSO stock concentration ≤10 mM).
  • Include positive controls (e.g., staurosporine for kinase inhibition). Statistical analysis (ANOVA with post-hoc Tukey tests) can identify outliers due to solvent effects or assay interference .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer : Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify using LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cmax, and t₁/₂. Note: The difluoromethyl group may reduce metabolic clearance compared to non-fluorinated analogs, as observed in microsomal stability assays .

Methodological Notes

  • Key Citations : Emphasis on spectroscopic validation , fluorine’s role in drug design , and synthesis protocols .
  • Data Reproducibility : Detailed reaction conditions and analytical parameters are provided to ensure reproducibility across labs.

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